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Introduction
The generation of knockout (KO) mouse models is a powerful tool for in-vivo research, enabling

the study of gene function and the underlying mechanisms of human diseases. The advent of

CRISPR-Cas9 technology has revolutionized the creation of these models, offering a more

efficient, precise, and faster alternative to traditional methods like homologous recombination in

embryonic stem cells.[1][2][3] This document provides a detailed guide for generating a

knockout mouse model for the hypothetical gene W-34 using the CRISPR-Cas9 system.

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a

specific genomic location, where it induces a double-strand break (DSB).[4] The cell's natural

DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often result in small

insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation,

leading to a premature stop codon and functional knockout of the target gene.[2][4] This

protocol will detail the steps from initial design and validation of CRISPR components to the

generation and confirmation of the W-34 knockout mouse line.

Materials and Reagents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1193824?utm_src=pdf-interest
https://anilocus.com/knockout-mouse-models-using-crispr-cas9/
https://www.idtdna.com/page/support-and-education/decoded-plus/how-to-use-crispr-cas9-technology-to-generate-mice-models-for-research/
https://www.jax.org/news-and-insights/jax-blog/2016/march/crispr-your-way-to-faster-easier-mouse-knockout-models
https://www.benchchem.com/product/b1193824?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://www.idtdna.com/page/support-and-education/decoded-plus/how-to-use-crispr-cas9-technology-to-generate-mice-models-for-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://www.benchchem.com/product/b1193824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Supplier Catalog Number

Cas9 Nuclease (e.g., IDT) (e.g., 1081058)

Custom synthetic sgRNA (for

W-34)
(e.g., Synthego) (Custom order)

Donor DNA template (optional,

for knock-in)
(e.g., IDT) (Custom order)

M2 Medium (e.g., Sigma-Aldrich) (e.g., M7167)

M16 Medium (e.g., Sigma-Aldrich) (e.g., M7292)

Hyaluronidase (e.g., Sigma-Aldrich) (e.g., H4272)

Mineral Oil (e.g., Sigma-Aldrich) (e.g., M8410)

DNA Extraction Kit (e.g., Qiagen) (e.g., 69504)

PCR Master Mix (e.g., Thermo Fisher) (e.g., K0171)

Gel Electrophoresis System (e.g., Bio-Rad) (Varies)

Microinjection System (e.g., Eppendorf) (Varies)

Stereomicroscope (e.g., Leica) (Varies)

C57BL/6J Mice (for embryo

donation and surrogates)
(e.g., The Jackson Laboratory) (e.g., 000664)

Experimental Protocols
Design and Synthesis of single guide RNA (sgRNA) for
W-34
The initial and most critical step is the design of highly specific sgRNAs that target the W-34
gene with minimal off-target effects.[1]

Protocol:

Obtain the genomic sequence of the W-34 gene: Use a genome browser such as Ensembl

or NCBI to obtain the full genomic sequence, including exons and introns.
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Identify target sites: Utilize online CRISPR design tools (e.g., CHOPCHOP, Synthego's

Design Tool) to identify potential sgRNA target sites within an early exon of the W-34 gene.

[5] Targeting an early exon increases the probability of generating a loss-of-function allele.

The target site should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif

(PAM) sequence (NGG for Streptococcus pyogenes Cas9).

Evaluate on- and off-target scores: The design tools will provide scores for on-target

efficiency and potential off-target sites. Select 2-3 sgRNA sequences with high on-target

scores and minimal predicted off-target binding.

Order synthetic sgRNAs: For direct microinjection, it is recommended to order chemically

synthesized, modified sgRNAs to enhance stability and efficiency.

Preparation of Microinjection Mix
The microinjection mix contains the essential components for genome editing that will be

delivered into fertilized mouse eggs.

Protocol:

Reconstitute components: Resuspend the lyophilized Cas9 nuclease and synthetic sgRNAs

in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA) to the desired

stock concentrations.[6]

Prepare the final injection mix: On the day of microinjection, prepare the final mix by diluting

the stock solutions. A typical final concentration is 20-50 ng/µL of Cas9 protein and 10-25 ng/

µL of sgRNA.[6]

Incubate for RNP formation: Gently mix the components and incubate at room temperature

for 10-20 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP)

complex.

Centrifuge the mix: Before loading the microinjection needle, centrifuge the RNP mix at high

speed (e.g., 14,000 x g) for 5-10 minutes to pellet any precipitates that could clog the needle.

[6]

Zygote Preparation and Microinjection
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This protocol involves the collection of fertilized eggs from superovulated female mice and the

subsequent microinjection of the CRISPR-Cas9 RNP complex.[7][8]

Protocol:

Superovulation of female mice: Administer pregnant mare serum gonadotropin (PMSG)

followed by human chorionic gonadotropin (hCG) 46-48 hours later to female C57BL/6J mice

(3-4 weeks old) to induce superovulation.

Mating: After hCG injection, mate the superovulated females with fertile C57BL/6J stud

males.

Zygote collection: The following morning, euthanize the successfully mated females

(identified by a vaginal plug) and collect the fertilized one-cell embryos from the oviducts.

Removal of cumulus cells: Treat the collected embryos with hyaluronidase to remove the

surrounding cumulus cells.

Microinjection:

Transfer the cleaned zygotes into a droplet of M2 medium under mineral oil on a

depression slide.

Load the prepared Cas9-sgRNA RNP mix into a microinjection needle.

Using a micromanipulator, inject the RNP mix into the pronucleus or cytoplasm of each

zygote.[8]

Embryo culture: After injection, wash the surviving embryos and culture them in M16 medium

in a CO2 incubator overnight to the two-cell stage.

Embryo Transfer and Generation of Founder Mice
The microinjected embryos are transferred into pseudopregnant surrogate mothers to develop

to term.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.synthego.com/resources/mouse-embryo-microinjection-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare pseudopregnant females: Mate vasectomized males with receptive female mice.

The day of finding a vaginal plug is considered 0.5 days post-coitum (dpc).

Embryo transfer: On the day of microinjection (0.5 dpc), surgically transfer the viable two-cell

embryos into the oviducts of the pseudopregnant females.[8]

Birth of founder (F0) mice: Pups are typically born 19-21 days after the embryo transfer.

Genotyping of Founder Mice
Genotyping is performed to identify founder mice that carry the desired mutation in the W-34
gene.

Protocol:

Tissue collection: At 2-3 weeks of age, collect a small piece of ear or tail tissue from the F0

pups for genomic DNA extraction.

Genomic DNA extraction: Isolate genomic DNA from the tissue samples using a commercial

DNA extraction kit.

PCR amplification: Design PCR primers that flank the sgRNA target site in the W-34 gene.

Amplify the target region using the extracted genomic DNA as a template.

Mutation analysis:

Sanger Sequencing: The most definitive method to identify the specific indel mutations.

The PCR products are purified and sent for sequencing. The resulting sequences are

aligned to the wild-type W-34 sequence to identify any insertions, deletions, or

substitutions.

Restriction Fragment Length Polymorphism (RFLP) analysis: If the mutation introduces or

destroys a restriction enzyme site, this can be a rapid screening method.[9]

Heteroduplex Mobility Assay (HMA): This method can detect the presence of mutations by

observing the mobility shift of heteroduplex DNA on a gel.[9]
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Data Presentation
Table 1: sgRNA Design and On/Off-Target Scores for W-34

sgRNA ID
Target
Sequence
(5'-3')

PAM
On-Target
Score

Off-Target
Score

W-34-sg1
GATCGATCGAT

CGATCGATC
CGG 95 85

W-34-sg2
AGCTAGCTAGC

TAGCTAGCT
AGG 92 88

W-34-sg3
TCGATCGATCG

ATCGATCGA
TGG 89 90

Table 2: Microinjection and Founder Generation Summary

Parameter Number

Zygotes Injected 200

Embryos Transferred 180

Pups Born (F0) 50

Pups Genotyped 50

Founder Mice Identified 15

KO Efficiency (%) 30%

Table 3: Genotyping Results of F0 Founder Mice
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Founder ID Genotype Mutation Description

F0-01 Heterozygous 2 bp deletion

F0-02 Wild-type No mutation

F0-03 Mosaic
1 bp insertion and 5 bp

deletion

F0-04 Heterozygous 1 bp insertion

... ... ...

Visualization
Experimental Workflow
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Caption: Workflow for generating W-34 knockout mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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